1-Methoxy-3-vinylbenzene

Description

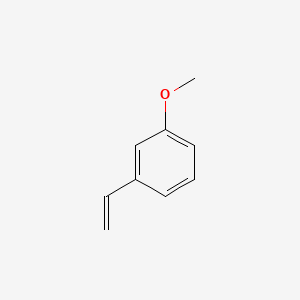

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECUPOXPPBBFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342749 | |

| Record name | 1-Methoxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-20-0 | |

| Record name | 1-Ethenyl-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-3-vinylbenzene

Foreword: The Strategic Importance of 1-Methoxy-3-vinylbenzene in Modern Synthesis

This compound, also known as 3-vinylanisole, is a valuable aromatic building block in organic synthesis. Its utility stems from the presence of two key functional groups: a vinyl group, which can participate in a wide array of polymerization and carbon-carbon bond-forming reactions, and a methoxy group, which influences the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group. This unique combination makes it a sought-after intermediate in the synthesis of pharmaceuticals, advanced polymers, and fine chemicals. This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques for its thorough characterization, offering both theoretical insights and practical, field-proven protocols for researchers and professionals in drug development and chemical sciences.

I. Strategic Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity. This section will delve into three robust and commonly employed synthetic strategies: the Wittig reaction, the Grignard reaction, and the dehydration of 1-(3-methoxyphenyl)ethanol.

The Wittig Reaction: Precision in Carbon-Carbon Double Bond Formation

The Wittig reaction stands as a cornerstone of alkene synthesis, prized for its reliability and stereochemical control.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, leading to the formation of an alkene and triphenylphosphine oxide.[2] For the synthesis of this compound, the most direct approach involves the reaction of 3-methoxybenzaldehyde with a methylidene phosphorus ylide.

Causality Behind the Choice: The Wittig reaction is often the method of choice due to its high functional group tolerance and the predictable location of the newly formed double bond. The strong thermodynamic driving force, the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, ensures a high conversion of the starting materials.[3]

Part 1: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with triphenylphosphine (26.23 g, 100 mmol) and 100 mL of anhydrous toluene.

-

Addition of Methyl Bromide: The solution is cooled to 0 °C in an ice bath, and methyl bromide (10.44 g, 110 mmol) is carefully bubbled through the solution or added as a condensed liquid.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 24 hours, during which a white precipitate of methyltriphenylphosphonium bromide will form.

-

Isolation: After cooling to room temperature, the white solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the phosphonium salt.

Part 2: The Wittig Reaction

-

Ylide Formation: In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (35.73 g, 100 mmol) is suspended in 200 mL of anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) in hexanes (1.6 M, 62.5 mL, 100 mmol) is added dropwise via a syringe. The formation of the orange-red ylide indicates a successful deprotonation.

-

Aldehyde Addition: After stirring for 1 hour at 0 °C, a solution of 3-methoxybenzaldehyde (13.61 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise to the ylide solution.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours. The disappearance of the orange-red color is an indication of reaction completion.

-

Work-up and Purification: The reaction is quenched by the addition of 100 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[4][5][6]

Diagram of the Wittig Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

The Grignard Reaction: A Versatile Carbon-Carbon Bond Forming Tool

Grignard reagents are powerful nucleophiles capable of forming new carbon-carbon bonds by reacting with a variety of electrophiles.[7] For the synthesis of this compound, a plausible route involves the reaction of 3-methoxyphenylmagnesium bromide with a vinyl halide, such as vinyl bromide.

Causality Behind the Choice: The Grignard reaction is a robust and widely applicable method.[8] Its primary advantage lies in the ready availability of the starting materials and the straightforwardness of the reaction. However, careful control of reaction conditions is paramount, as Grignard reagents are highly sensitive to moisture and protic solvents.[9][10][11][12]

-

Grignard Reagent Formation: A flame-dried 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Magnesium turnings (2.91 g, 120 mmol) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 3-bromoanisole (20.57 g, 110 mmol) in 100 mL of anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[13]

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of vinyl bromide (10.7 g, 100 mmol) in 50 mL of anhydrous THF is then added dropwise.[14]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography.[15]

Diagram of the Grignard Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Dehydration of 1-(3-Methoxyphenyl)ethanol: An Elimination Approach

An alternative strategy involves the synthesis of the corresponding alcohol, 1-(3-methoxyphenyl)ethanol, followed by its dehydration to yield the desired alkene. The alcohol precursor can be readily synthesized by the Grignard reaction of 3-methoxybenzaldehyde with methylmagnesium bromide or by the reduction of 3-methoxyacetophenone.

Causality Behind the Choice: This two-step approach can be advantageous if the starting materials for the alcohol synthesis are more readily available or cost-effective. The dehydration step is typically straightforward, often requiring just an acid catalyst and heat.

Part 1: Synthesis of 1-(3-Methoxyphenyl)ethanol [16][17][18][19]

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. A solution of 3-methoxybenzaldehyde (13.61 g, 100 mmol) in 100 mL of anhydrous diethyl ether is placed in the flask and cooled to 0 °C.

-

Grignard Addition: A solution of methylmagnesium bromide in diethyl ether (3.0 M, 36.7 mL, 110 mmol) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(3-methoxyphenyl)ethanol, which can be used in the next step without further purification.

Part 2: Acid-Catalyzed Dehydration

-

Reaction Setup: The crude 1-(3-methoxyphenyl)ethanol (approx. 100 mmol) is placed in a 250 mL round-bottom flask with a distillation head and a receiving flask. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.5 g) or a few drops of concentrated sulfuric acid, is added.

-

Dehydration and Distillation: The mixture is heated in an oil bath. As the dehydration proceeds, the product, this compound, will distill along with water. The distillation temperature should be monitored.

-

Purification: The collected distillate is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous calcium chloride and can be further purified by fractional distillation to obtain pure this compound.

II. Comprehensive Characterization of this compound

The unambiguous identification and confirmation of the purity of the synthesized this compound are paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[20][21]

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~6.90 | m | 2H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.70 | dd | 1H | Vinylic-H |

| ~5.75 | d | 1H | Vinylic-H (trans) |

| ~5.25 | d | 1H | Vinylic-H (cis) |

| 3.82 | s | 3H | -OCH₃ |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | Ar-C (C-OCH₃) |

| ~139.5 | Ar-C (C-vinyl) |

| ~137.0 | Vinylic =CH |

| ~129.5 | Ar-CH |

| ~119.0 | Ar-CH |

| ~115.0 | Vinylic =CH₂ |

| ~113.0 | Ar-CH |

| ~111.5 | Ar-CH |

| 55.2 | -OCH₃ |

(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.)[22][23]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[24][25][26][27]

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080-3010 | C-H stretch | Vinylic and Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (-OCH₃) |

| ~1630 | C=C stretch | Vinylic |

| ~1600, 1580, 1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~990, 910 | C-H bend | Vinylic (out-of-plane) |

The presence of strong absorptions in the aromatic and vinylic C-H stretching regions, along with the characteristic C=C stretching bands and the strong C-O stretching of the aryl ether, would be indicative of the successful synthesis of this compound.[28]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of this compound (C₉H₁₀O).

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a methyl group (m/z = 119) and a methoxy group (m/z = 103).

III. Purification and Handling

Purification by Column Chromatography

For obtaining high-purity this compound, column chromatography is the recommended method.[29][30]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Starting with pure hexane and gradually increasing the polarity by adding ethyl acetate will allow for the separation of the desired product from non-polar impurities and more polar byproducts like triphenylphosphine oxide (in the case of the Wittig reaction).

-

Monitoring: The separation can be monitored by thin-layer chromatography (TLC).

Safety and Handling

-

Wittig Reagents: Phosphonium salts and ylides should be handled in a well-ventilated fume hood. Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere with extreme care.

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are highly flammable.[9][10][11][12][31]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

IV. Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods, with the Wittig reaction, Grignard reaction, and dehydration of the corresponding alcohol being the most prominent. The choice of the synthetic route should be guided by factors such as substrate availability, scale, and desired purity. Thorough characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm the identity and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to confidently synthesize and characterize this important chemical intermediate.

V. References

-

Careers360. (2021, December 21). What are the precautions considered while handling Grignard reagent. Retrieved from [Link]

-

DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). vinyl bromide. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). methylenecyclohexane. Retrieved from [Link]

-

Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Column chromatography. (n.d.). Retrieved from [Link]

-

Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) polystyrene, (b) cross-linked PS without dimethoxy.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. web.uvic.ca [web.uvic.ca]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. quora.com [quora.com]

- 10. careers360.com [careers360.com]

- 11. dchas.org [dchas.org]

- 12. acs.org [acs.org]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [guidechem.com]

- 17. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 19. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 | TCI AMERICA [tcichemicals.com]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. mdpi.com [mdpi.com]

- 22. digibuo.uniovi.es [digibuo.uniovi.es]

- 23. rsc.org [rsc.org]

- 24. gelest.com [gelest.com]

- 25. edu.rsc.org [edu.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. orgsyn.org [orgsyn.org]

- 30. youtube.com [youtube.com]

- 31. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to 3-Vinylanisole: Properties, Reactivity, and Applications in Scientific Research

Introduction

3-Vinylanisole, also known as 3-methoxystyrene, is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a vinyl group and a methoxy-substituted phenyl ring, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of 3-vinylanisole, delves into its reactivity, and explores its applications as a valuable building block in the synthesis of complex molecules, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties of 3-Vinylanisole

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. 3-Vinylanisole is a colorless liquid under standard conditions.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 626-20-0 | [1] |

| Boiling Point | 204-205 °C (lit.) | [1] |

| Density | 0.967 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5540 (lit.) | [1] |

| Flash Point | 77.78 °C (closed cup) | |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure:

The structure of 3-vinylanisole consists of a benzene ring substituted with a vinyl group (-CH=CH₂) and a methoxy group (-OCH₃) at the meta position. This arrangement influences the electronic properties and reactivity of the molecule.

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of 3-vinylanisole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are standard techniques used to confirm the structure of 3-vinylanisole. The chemical shifts and coupling constants of the vinyl and aromatic protons, as well as the carbon signals, provide a unique fingerprint of the molecule.

-

Chemical Reactivity and Synthetic Utility

The reactivity of 3-vinylanisole is primarily dictated by the vinyl group and the electron-donating methoxy group on the aromatic ring. This section explores key reactions that highlight its versatility as a synthetic building block.

Reactions of the Vinyl Group

The vinyl group is a key functional handle that allows for a variety of transformations, most notably carbon-carbon bond formation and polymerization.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and 3-vinylanisole can serve as a valuable coupling partner.

-

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene.[2] While 3-vinylanisole itself is an alkene, it can be synthesized via the Heck reaction by coupling 3-bromoanisole with ethylene or a vinylboronic acid derivative. Conversely, the vinyl group of 3-vinylanisole can participate in Heck-type reactions with suitable coupling partners.[2]

-

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide.[3] 3-Vinylanisole can be prepared by the Suzuki coupling of 3-methoxyphenylboronic acid with a vinyl halide or triflate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Workflow for a Generic Suzuki Coupling to Synthesize a 3-Substituted Styrene Derivative:

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4][5][6] 3-Vinylanisole can be synthesized by the reaction of 3-methoxybenzaldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂).[7] This method is particularly useful for controlling the position of the double bond.

Experimental Protocol for Wittig Synthesis of 3-Vinylanisole:

-

Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.

-

Reaction with Aldehyde: A solution of 3-methoxybenzaldehyde in the same solvent is added to the ylide solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield 3-vinylanisole.

Caption: Step-by-step workflow for the Wittig synthesis of 3-vinylanisole.

The vinyl group of 3-vinylanisole can undergo polymerization to form poly(3-methoxystyrene). Styrenic polymers have found applications in the medical field, including in drug delivery devices.[8][9] The methoxy group can influence the properties of the resulting polymer, such as its polarity and solubility.

Reactions of the Aromatic Ring

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, steric hindrance from the vinyl group can influence the regioselectivity of these reactions.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-vinylanisole are of significant interest in the design and synthesis of biologically active molecules.

The Methoxystyrene Scaffold in Bioactive Molecules

The methoxy group is a common substituent in many natural products and approved drugs.[9] It can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and binding interactions with biological targets. The methoxystyrene scaffold, therefore, represents a "privileged scaffold" that can be utilized in the design of new therapeutic agents.[2][10]

While direct applications of 3-vinylanisole in marketed drugs are not prominently documented, its derivatives and related structures have been explored in medicinal chemistry. For instance, methoxy-substituted stilbene analogs, which can be conceptually derived from methoxystyrenes, have been investigated as tumor angiogenesis inhibitors.[4] Furthermore, β-nitrostyrene derivatives, some of which are synthesized from methoxy-substituted benzaldehydes, have been evaluated as tyrosine kinase inhibitors with antiplatelet activity.[5][11]

3-Vinylanisole as a Versatile Building Block

The synthetic accessibility and reactivity of 3-vinylanisole make it a valuable starting material for the construction of more complex molecules with potential pharmacological activity. Its ability to participate in reliable C-C bond-forming reactions allows for its incorporation into a variety of molecular frameworks. Researchers can leverage the vinyl group for chain extension and functionalization, while the aromatic ring can be further modified to optimize biological activity.

The synthesis of isoxazole derivatives, a class of compounds with known anti-inflammatory activity, can be initiated from 3-methoxy substituted chalcones, which are in turn synthesized from 3-methoxy acetophenone. This highlights the utility of the 3-methoxy phenyl moiety, a core component of 3-vinylanisole, in the generation of bioactive heterocyclic compounds.

Safety and Handling

3-Vinylanisole is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is recommended to wear personal protective equipment, including gloves and eye protection. For long-term storage, it should be kept in a cool, dry place, typically refrigerated at 2-8°C to inhibit polymerization.[1]

Conclusion

3-Vinylanisole is a versatile and valuable chemical compound with a rich profile of physical and chemical properties. Its synthetic utility, particularly in modern cross-coupling and olefination reactions, makes it an important building block for organic chemists. For researchers in drug discovery and development, the methoxystyrene scaffold offers a promising starting point for the design and synthesis of novel therapeutic agents. As our understanding of the role of specific structural motifs in biological activity continues to grow, the importance of readily available and reactive building blocks like 3-vinylanisole is set to increase.

References

-

Cas no 3179-09-7 (3-Methoxy-β-nitrostyrene) - 960化工网. (URL: [Link])

-

Heck reaction - Wikipedia. (URL: [Link])

-

Synthesis of 3'-methoxy-E-diethylstilbestrol and its analogs as tumor angiogenesis inhibitors. (URL: [Link])

-

The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

-

3-Methoxystyrene oxide, (R)- | C9H10O2 | CID 22882163 - PubChem. (URL: [Link])

-

Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed. (URL: [Link])

-

3-methoxystyrene-Molbase. (URL: [Link])

-

Wittig reaction - Wikipedia. (URL: [Link])

-

Special Issue : Synthesis of Bioactive Compounds - Molecules - MDPI. (URL: [Link])

-

Green chemistry, The Wittig Reaction. (URL: [Link])

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - MDPI. (URL: [Link])

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (URL: [Link])

Sources

- 1. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3'-methoxy-E-diethylstilbestrol and its analogs as tumor angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosolveit.de [biosolveit.de]

- 7. 3179-09-7(3-Methoxy-β-nitrostyrene) | Kuujia.com [kuujia.com]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. | Sigma-Aldrich [merckmillipore.com]

- 11. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 3-Vinylanisole

This guide provides a comprehensive analysis of 3-vinylanisole using mass spectrometry and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of organic molecules. This document moves beyond a simple recitation of data, offering insights into the underlying principles and practical considerations for obtaining and interpreting high-quality spectra.

Introduction

3-Vinylanisole (3-methoxy-1-vinylbenzene) is an aromatic compound of interest in various fields, including polymer chemistry and as a building block in organic synthesis. Accurate structural confirmation and purity assessment are critical for its application. Mass spectrometry and IR spectroscopy are two powerful, complementary techniques for this purpose. Mass spectrometry provides information about the molecular weight and fragmentation pattern, offering clues to the molecular structure, while IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

I. Mass Spectrometry of 3-Vinylanisole

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For volatile and thermally stable compounds like 3-vinylanisole, Electron Ionization (EI) is a common and effective ionization method.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of a valence electron and the formation of a radical cation known as the molecular ion (M•+).[2] This process imparts significant internal energy, leading to fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Molecular Ion Peak (M•+): The molecular ion peak for 3-vinylanisole is observed at an m/z of 134, corresponding to its molecular weight (C9H10O). The presence of this peak is crucial for confirming the molecular formula.

Key Fragmentation Pathways: The fragmentation of 3-vinylanisole is driven by the stability of the resulting carbocations and radicals. The most prominent fragmentation pathways are initiated by cleavages at positions alpha and beta to the aromatic ring and the ether linkage.

A key fragmentation involves the loss of a methyl radical (•CH3) from the methoxy group, leading to a highly stable resonance-stabilized cation at m/z 119. Another significant fragmentation is the loss of a formyl radical (•CHO), resulting in a fragment at m/z 105. Subsequent loss of acetylene (C2H2) from this fragment can produce an ion at m/z 79.

Below is a summary of the major fragments observed in the EI mass spectrum of 3-vinylanisole:

| m/z | Proposed Fragment Ion | Relative Intensity |

| 134 | [C9H10O]•+ (Molecular Ion) | High |

| 119 | [M - CH3]•+ | High |

| 105 | [M - CHO]•+ | Moderate |

| 91 | [C7H7]+ (Tropylium ion) | High |

| 77 | [C6H5]+ (Phenyl cation) | Moderate |

Diagram of the Fragmentation Pathway of 3-Vinylanisole:

Caption: Proposed EI-MS fragmentation of 3-vinylanisole.

Protocol for EI-MS Analysis of 3-Vinylanisole

This protocol outlines the general steps for acquiring an EI mass spectrum of 3-vinylanisole.

Instrumentation:

-

A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Sample Preparation:

-

Dilution: Prepare a dilute solution of 3-vinylanisole (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[3] High concentrations can lead to detector saturation and source contamination.[3]

-

Vial: Transfer the solution to a standard 2 mL autosampler vial with a screw cap and septum.[3]

-

Blank: Prepare a blank sample containing only the solvent to be run before and after the sample to ensure the system is clean.[3]

Instrumental Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[2]

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 1-2 scans/second

Data Acquisition:

-

Inject the blank sample to obtain a background spectrum.

-

Inject the 3-vinylanisole sample. If using GC-MS, the sample will be separated chromatographically before entering the mass spectrometer.

-

Acquire the mass spectrum.

-

Process the data by subtracting the background spectrum from the sample spectrum to obtain a clean mass spectrum of 3-vinylanisole.

II. Infrared (IR) Spectroscopy of 3-Vinylanisole

Infrared spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[4] The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[5]

Interpretation of the IR Spectrum of 3-Vinylanisole

The IR spectrum of 3-vinylanisole is characterized by absorption bands corresponding to the vibrations of its aromatic ring, vinyl group, and methoxy ether linkage. For a non-linear molecule with N atoms, there are 3N-6 possible fundamental vibrations.[6]

Key Vibrational Modes: The main absorption bands in the IR spectrum of 3-vinylanisole and their assignments are summarized below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3080-3010 | =C-H Stretch | Aromatic and vinyl C-H stretching vibrations. |

| ~2960-2850 | C-H Stretch | Asymmetric and symmetric stretching of the methyl group.[7] |

| ~1630 | C=C Stretch | Stretching vibration of the vinyl double bond. |

| ~1600, 1580, 1480 | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1250 | C-O-C Stretch | Asymmetric stretching of the aryl-alkyl ether. |

| ~1040 | C-O-C Stretch | Symmetric stretching of the aryl-alkyl ether. |

| ~990, 910 | =C-H Bend | Out-of-plane bending (wagging) of the vinyl group hydrogens. |

| ~880, 780 | C-H Bend | Out-of-plane bending of aromatic C-H bonds, indicative of 1,3-disubstitution. |

Diagram of Key Functional Group Vibrations:

Caption: Key IR vibrational modes of 3-vinylanisole.

Protocol for FT-IR Analysis of 3-Vinylanisole

This protocol describes the acquisition of an FT-IR spectrum of 3-vinylanisole, which is a liquid at room temperature, using the thin-film method.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

Sample Preparation (Thin Liquid Film):

-

Clean Plates: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a dry solvent like dichloromethane or acetone and wipe with a soft tissue.[8][9]

-

Apply Sample: Place a single, small drop of 3-vinylanisole onto the center of one salt plate.[8]

-

Form Film: Place the second salt plate on top of the first and gently rotate it a quarter turn to spread the liquid into a thin, even film.[8] Avoid applying excessive pressure.

-

Mount: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the sample holder with the prepared 3-vinylanisole film into the sample chamber.

-

Acquire Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Conclusion

The combined application of mass spectrometry and IR spectroscopy provides a robust and definitive characterization of 3-vinylanisole. EI-MS confirms the molecular weight and provides structural information through predictable fragmentation patterns, while FT-IR offers a detailed fingerprint of the functional groups present. The protocols and interpretive guidance provided in this document serve as a practical resource for researchers and scientists, enabling them to confidently identify and characterize this and similar molecules.

References

- Sample preparation for FT-IR. (n.d.).

- IR Spectroscopy of Solids. (n.d.).

- Preparing a sample for infrared spectroscopy. (2016, June 7).

- Vibrational mode analysis of simple molecules. (n.d.).

- Mass Spectrometry Fragmentation Patterns. (n.d.).

- Sample Preparation – FT-IR/ATR. (n.d.).

- Powder Samples. (n.d.).

- IR Spectroscopy. (n.d.).

- Interpretation of mass spectra. (n.d.).

- Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.).

- Benzene, 1-ethenyl-4-methoxy-. (n.d.). In NIST Chemistry WebBook.

- 3,4-Dimethylanisole. (n.d.). In NIST Chemistry WebBook.

- Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from National Institute of Advanced Industrial Science and Technology (AIST)

- Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from National Institute of Advanced Industrial Science and Technology (AIST)

- IR Spectroscopy : Vibrational Spectroscopy. (n.d.).

- Sample preparation for mass spectrometry. (n.d.).

- Chapter-17 Infrared spectroscopy (Vibrational Modes). (n.d.).

- MS fragmentation patterns. (2018, March 20).

- Fragmentation Pattern of Mass Spectrometry. (n.d.).

- Protein Sample Preparation for Mass Spectrometry. (n.d.).

- Welcome to the NIST WebBook. (n.d.).

- Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. (2014). PubMed.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23).

- NIST Chemistry WebBook. (n.d.).

- Sample Preparation Protocol for Open Access MS. (n.d.).

- Anisole. (n.d.). In NIST Chemistry WebBook.

- Mass Spectrometry Sample Preparation Procedure for Protein Samples. (n.d.).

- IR : liquid film SDBS-IR-NIDA-63542. (n.d.). Retrieved from Spectral Database for Organic Compounds (SDBS)

- 3-Methylanisole - Optional[MS (GC)] - Spectrum. (n.d.).

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 5. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 6. chem.latech.edu [chem.latech.edu]

- 7. wikieducator.org [wikieducator.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 1-Ethenyl-3-methoxybenzene (CAS 626-20-0)

It appears there has been a discrepancy in the initial information provided. The CAS number 626-20-0 correctly corresponds to 1-Ethenyl-3-methoxybenzene , also known as 3-Vinylanisole or m-Methoxystyrene, not 2-iodo-5-nitropyridine. This guide will proceed with a comprehensive analysis of the correct compound, 1-Ethenyl-3-methoxybenzene.

To professionals in the fields of chemical research and drug development, a thorough understanding of key reagents is paramount. This guide offers a detailed examination of 1-Ethenyl-3-methoxybenzene, a versatile organic compound with significant applications in synthesis.

Section 1: Core Chemical Identity and Physicochemical Properties

1-Ethenyl-3-methoxybenzene is an organic compound featuring a vinyl group and a methoxy group attached to a benzene ring at the meta position.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[1]

Physicochemical Data Summary

The key physical and chemical properties of 1-Ethenyl-3-methoxybenzene are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 626-20-0 | |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, aromatic | [1] |

| Boiling Point | 204-205 °C | [3] |

| Density | 0.967 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5540 | [3] |

| Flash Point | 77.78 °C (172.0 °F) - closed cup | |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| Storage Temperature | 2-8°C | [3] |

Section 2: Synthesis and Reactivity

Synthesis

While specific industrial synthesis routes for 1-Ethenyl-3-methoxybenzene are proprietary, laboratory-scale synthesis can be achieved through various methods, commonly involving Wittig reactions or dehydration of the corresponding alcohol. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Reactivity

The reactivity of 1-Ethenyl-3-methoxybenzene is dominated by the vinyl and methoxy-substituted phenyl groups.[1] The vinyl group readily undergoes polymerization and addition reactions, making it a valuable monomer in the production of specialty polymers.[1] The methoxy group enhances the reactivity of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.[1]

Section 3: Applications in Research and Development

1-Ethenyl-3-methoxybenzene serves as a crucial building block in various synthetic applications.

Polymer Chemistry

The primary application of 1-Ethenyl-3-methoxybenzene is in the synthesis of polymers. The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions, leading to the formation of polymers with specific properties conferred by the methoxy-substituted phenyl group. These polymers can have applications in advanced materials and coatings.

Fine Chemical Synthesis

As an intermediate, 1-Ethenyl-3-methoxybenzene is used in the synthesis of more complex molecules.[1] Its ability to undergo various reactions on both the vinyl group and the aromatic ring makes it a versatile starting material for the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, a related compound, 2-Amino-5-iodopyridine, is a key intermediate in synthesizing antiviral and anticancer agents.[4] While not directly about 1-Ethenyl-3-methoxybenzene, this highlights the importance of substituted aromatic compounds in drug discovery.

Section 4: Safety, Handling, and Storage

Proper handling and storage of 1-Ethenyl-3-methoxybenzene are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

1-Ethenyl-3-methoxybenzene is considered a combustible liquid and may be irritating to the skin and eyes.[1] Therefore, appropriate personal protective equipment should always be used. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially when working in poorly ventilated areas.

Handling and Storage Procedures

The compound should be handled in a well-ventilated area, and exposure to heat or open flames should be avoided due to its combustible nature. It is recommended to store 1-Ethenyl-3-methoxybenzene in a cool, dry place, with a suggested storage temperature of 2-8°C.[3]

The following diagram outlines the general workflow for the safe handling of 1-Ethenyl-3-methoxybenzene.

Caption: Workflow for the safe handling of 1-Ethenyl-3-methoxybenzene.

Section 5: Conclusion

1-Ethenyl-3-methoxybenzene is a valuable and versatile chemical intermediate with significant applications in polymer science and fine chemical synthesis. A comprehensive understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

- AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE. (n.d.).

- 626-20-0 | CAS DataBase - ChemicalBook. (n.d.).

- 2-Iodo-5-nitropyridine 97 28080-54-8 - Sigma-Aldrich. (n.d.).

- CAS 626-20-0: 1-Ethenyl-3-methoxybenzene | CymitQuimica. (n.d.).

- 3-Vinylanisole 97 626-20-0 - Sigma-Aldrich. (n.d.).

- Chemical Properties of Benzene, 1-ethenyl-3-methoxy- (CAS 626-20-0) - Cheméo. (n.d.).

- 1-Ethenyl-3-methoxybenzene | C9H10O | CID 584146 - PubChem. (n.d.).

- 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. (2025, March 5).

Sources

An In-depth Technical Guide to the Electronic Effects of the Methoxy Group in 3-Vinylanisole

Abstract

This technical guide provides a comprehensive analysis of the nuanced electronic effects of a methoxy substituent positioned meta to a vinyl group on a benzene ring, as exemplified by the molecule 3-vinylanisole (also known as 3-methoxystyrene). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. We will delve into the interplay of inductive and resonance effects, their manifestation in spectroscopic data, and their influence on the reactivity of the vinyl moiety. This guide will provide both theoretical grounding and practical, field-proven insights, including detailed experimental protocols and quantitative analysis, to facilitate a deeper understanding and more effective utilization of this and related chemical structures.

Introduction: The Duality of the Methoxy Group's Electronic Influence

The methoxy group (-OCH₃) is a ubiquitous functional group in organic chemistry, renowned for its potent ability to modulate the electronic landscape of a molecule. Its influence is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon. Consequently, it withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions, thereby activating these positions towards electrophiles.

Typically, when a methoxy group is in the ortho or para position relative to a reactive site, the resonance effect dominates, making it a powerful electron-donating and activating group. However, the scenario changes significantly when the methoxy group is situated in the meta position, as in 3-vinylanisole.

The Electronic Landscape of 3-Vinylanisole: A Meta-Relationship

In 3-vinylanisole, the methoxy group is meta to the vinyl group. This specific arrangement leads to a unique electronic environment that dictates the molecule's properties and reactivity.

Inductive vs. Resonance Effects in the Meta Position

A key principle of resonance is that it primarily influences the ortho and para positions. For a meta-substituent, direct resonance interaction with another substituent is not possible. Therefore, in 3-vinylanisole, the electron-donating resonance effect of the methoxy group does not directly extend to the vinyl group. As a result, the electron-withdrawing inductive effect (-I) of the methoxy group becomes the dominant electronic influence on the overall electron density of the aromatic ring and, by extension, on the vinyl substituent.

This is quantitatively supported by the Hammett equation, a linear free-energy relationship that quantifies the electronic effect of substituents on a benzene ring.[1][2] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Methoxy (-OCH₃) | meta | +0.12 | Electron-withdrawing |

| Methoxy (-OCH₃) | para | -0.27 | Electron-donating |

| Vinyl (-CH=CH₂) | meta | +0.08 | Weakly electron-withdrawing |

| Vinyl (-CH=CH₂) | para | -0.08 | Weakly electron-donating |

Table 1: Hammett Substituent Constants for Methoxy and Vinyl Groups.[3]

The positive Hammett constant for the meta-methoxy group confirms its electron-withdrawing character at this position. The vinyl group itself has a relatively small Hammett constant, indicating it has a much weaker electronic influence compared to the methoxy group.

Caption: Dominant electronic effects in 3-vinylanisole.

Spectroscopic Characterization of 3-Vinylanisole

The electronic effects of the methoxy group in 3-vinylanisole are clearly observable in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-vinylanisole provide detailed information about the electronic environment of each nucleus.

¹H NMR Spectrum:

-

Aromatic Protons: The protons on the aromatic ring will appear in the range of δ 6.5-7.5 ppm. The electron-withdrawing nature of the meta-methoxy group will cause a slight downfield shift for the aromatic protons compared to unsubstituted styrene.

-

Vinyl Protons: The three protons of the vinyl group will exhibit a characteristic splitting pattern (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal protons). Their chemical shifts will be influenced by the electronic environment of the aromatic ring.

-

Methoxy Protons: A sharp singlet will be observed around δ 3.8 ppm, characteristic of the three equivalent protons of the methoxy group.

¹³C NMR Spectrum: The chemical shifts of the carbon atoms in the aromatic ring and the vinyl group are sensitive to the electron density. The carbons directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded (shifted downfield). The other aromatic carbons will also show shifts indicative of the overall electron-withdrawing effect of the meta-methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of 3-vinylanisole displays characteristic absorption bands for its functional groups.

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (vinyl) | Stretch | 3100-3000 |

| C-H (methyl) | Stretch | 2950-2850 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C=C (vinyl) | Stretch | ~1630 |

| C-O (ether) | Stretch | 1250-1000 |

Table 2: Characteristic IR Absorption Bands for 3-Vinylanisole.[4][5]

The exact positions of these bands can provide further insight into the electronic structure of the molecule.

Reactivity of the Vinyl Group in 3-Vinylanisole

The electronic effects of the meta-methoxy group directly impact the reactivity of the vinyl group in reactions such as electrophilic addition and polymerization.

Electrophilic Addition

The vinyl group of 3-vinylanisole can undergo electrophilic addition reactions. The π-bond of the double bond acts as a nucleophile, attacking an electrophile. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).

Caption: General mechanism of electrophilic addition to the vinyl group.

The electron-withdrawing inductive effect of the meta-methoxy group slightly deactivates the vinyl group towards electrophilic attack compared to unsubstituted styrene. However, the formation of a relatively stable benzylic carbocation intermediate still allows these reactions to proceed.

Experimental Protocol: Electrophilic Bromination of 3-Vinylanisole

This protocol describes a representative electrophilic addition reaction.

Materials:

-

3-Vinylanisole

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Dissolve 3-vinylanisole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

Prepare a solution of bromine (1.0 eq) in dichloromethane and add it to a dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of 3-vinylanisole over 15-20 minutes. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.

-

Quench the reaction by adding sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dibromo-1-(3-methoxyphenyl)ethane.

-

Purify the product by column chromatography if necessary.

Causality: The dropwise addition of bromine at low temperature is crucial to control the exothermicity of the reaction and minimize side reactions. The formation of the more stable benzylic carbocation directs the addition of the second bromine atom.

Radical Polymerization

3-Vinylanisole can undergo radical polymerization to form poly(3-methoxystyrene). The reaction is initiated by a radical initiator, which adds to the vinyl group to form a stable benzylic radical. This radical then propagates by adding to subsequent monomer units.

Experimental Protocol: Radical Polymerization of 3-Vinylanisole

This protocol is adapted from the polymerization of a similar substituted styrene.[6]

Materials:

-

3-Vinylanisole (purified to remove inhibitors)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Toluene (anhydrous)

-

Methanol

-

Schlenk flask

-

Vacuum line

-

Constant temperature bath

Procedure:

-

Place the purified 3-vinylanisole and AIBN in a Schlenk flask.

-

Add anhydrous toluene to achieve the desired monomer concentration.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C) to initiate polymerization.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by cooling the flask and exposing the solution to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Causality: The removal of oxygen is critical as it can act as a radical scavenger and inhibit polymerization. The choice of initiator and temperature will influence the rate of polymerization and the molecular weight of the resulting polymer.

Computational Insights

An electrostatic potential map would visually represent the electron distribution, with electron-rich regions (negative potential) and electron-poor regions (positive potential). For 3-vinylanisole, the oxygen atom of the methoxy group would be a region of high electron density, while the vinyl group would be slightly less electron-rich than in styrene.

Conclusion

The electronic effects of the methoxy group in 3-vinylanisole are a compelling example of how substituent position dictates molecular properties and reactivity. In the meta position, the electron-withdrawing inductive effect of the methoxy group dominates over its resonance effect, leading to a slight deactivation of the vinyl group towards electrophilic attack. This nuanced electronic interplay is reflected in the molecule's spectroscopic signatures and its behavior in chemical reactions. A thorough understanding of these principles, supported by quantitative data from Hammett analysis and insights from spectroscopic and computational methods, is essential for the effective application of 3-vinylanisole and related compounds in various fields of chemical science.

References

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

-

Wikipedia contributors. (2024). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]

-

Poater, J., Fradera, X., Duran, M., & Solà, M. (2003). The aromaticity of the vinyl group. The Journal of organic chemistry, 68(21), 8031–8037. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

-

SpectraBase. (n.d.). 3-Methoxystyrene. [Link]

-

Tantillo, D. J. (2017). The DFT of organic chemistry. Organic & Biomolecular Chemistry, 15(34), 7015-7017. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Odian, G. (2004).

- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons.

-

Master Organic Chemistry. (2022). Bromination of Alkenes. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

Sources

Reactivity and stability of 1-methoxy-3-vinylbenzene monomer

An In-Depth Technical Guide to the Reactivity and Stability of 1-Methoxy-3-vinylbenzene

Abstract: this compound, also known as 3-vinylanisole or m-methoxystyrene, is a versatile aromatic monomer with significant applications in polymer synthesis and as an intermediate in the development of fine chemicals and pharmaceuticals. Its unique electronic structure, featuring an electron-donating methoxy group and a polymerizable vinyl group, dictates its specific reactivity and stability profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the monomer's reactivity in various polymerization schemes, its inherent stability challenges, and best practices for its handling and storage to ensure experimental success and safety.

Introduction to this compound

This compound (CAS No. 626-20-0) is a substituted styrene derivative. The molecule consists of a benzene ring substituted with a methoxy (-OCH₃) group and a vinyl (-CH=CH₂) group at the meta positions. This arrangement imparts a distinct electronic character that influences the reactivity of the vinyl group, making it a valuable building block for polymers with tailored properties and a key intermediate in multi-step organic syntheses.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing reaction conditions, purification procedures, and safe handling protocols.

| Property | Value | Reference |

| CAS Number | 626-20-0 | |

| Molecular Formula | C₉H₁₀O | [2][3] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 204-205 °C | [4] |

| Density | 0.967 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5540 | |

| Flash Point | 77.78 °C (172.0 °F) - closed cup | |

| Synonyms | 3-Vinylanisole, 3-Methoxystyrene, m-Methoxystyrene |

Reactivity Profile of the Monomer

The reactivity of this compound is dominated by the chemistry of its vinyl group, which is significantly influenced by the electron-donating nature of the meta-positioned methoxy group. This electronic effect makes the monomer particularly amenable to specific types of polymerization and other addition reactions.

Cationic Polymerization

Cationic polymerization is a highly favorable pathway for methoxy-substituted styrenes.[5][6] The methoxy group, being an electron-donating group, stabilizes the carbocation intermediate formed at the benzylic position during propagation. This stabilization lowers the activation energy for polymerization and allows for controlled reactions, even in challenging media like aqueous suspensions.[5]

Mechanism Insight: The initiation step involves the attack of a cation (from an initiator like a Lewis acid or a protonic acid) on the vinyl group's double bond.[7][8] This creates a new carbocation, which is stabilized by resonance and the inductive effect of the methoxy group. The chain then propagates by the successive addition of monomer units to this cationic center.[7]

Controlled cationic polymerization of methoxystyrenes can be achieved using specific initiating systems, such as ytterbium triflate [Yb(OTf)₃] in aqueous media, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[5]

Radical Polymerization

Like most vinyl monomers, this compound readily undergoes free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.

Mechanism Insight:

-

Initiation: A free radical (R•) adds to the vinyl group, forming a new, more stable benzylic radical.

-

Propagation: The benzylic radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.

-

Termination: The reaction ceases when two growing chains combine or disproportionate.

The presence of the methoxy group does not inhibit radical polymerization, allowing this monomer to be incorporated into a wide variety of copolymers with monomers like styrene, acrylates, and vinylbenzyl-terminated macromonomers.[9]

Anionic Polymerization

Anionic polymerization is generally less favorable for this compound compared to monomers with electron-withdrawing substituents (e.g., acrylonitrile, methyl methacrylate).[10]

Causality: The initiation of anionic polymerization involves a nucleophilic attack on the vinyl group to form a carbanion.[11] The electron-donating methoxy group destabilizes this carbanion by increasing electron density on the aromatic ring, making the initiation and propagation steps less efficient. While not impossible, polymerization via this route requires strong initiators like alkyllithium compounds and is often sluggish compared to cationic or radical methods.[12][13]

Other Reactions

The vinyl group can participate in other addition reactions. For example, this compound can be converted to 2-amino-1-(3-methoxyphenyl)ethan-1-ol through an iron-catalyzed hydroxyamination reaction, demonstrating its utility as an intermediate in the synthesis of pharmacologically active molecules.[1]

Stability, Storage, and Handling

The primary stability concern for this compound, like other vinyl aromatic monomers, is its high propensity for spontaneous, uncontrolled polymerization.[14][15] This can be initiated by exposure to heat, light, or contaminants that can generate free radicals.

Inhibition of Polymerization

To ensure stability during transport and storage, this compound is typically supplied with an added polymerization inhibitor.

-

Tert-Butyl Catechol (TBC): This is a very common and effective inhibitor for vinyl monomers.[14][16] TBC functions as a radical scavenger, but it is crucial to understand that it is only effective in the presence of dissolved oxygen .[14] The mechanism involves the transfer of a hydrogen atom from TBC to a peroxy radical, which is formed by the reaction of a carbon-centered radical with O₂. This terminates the polymerization chain.

-

Hydroquinone (HQ) and its ethers (MeHQ): These are also widely used phenolic inhibitors that function by trapping radicals.[17]

Depletion of the inhibitor over time, especially at elevated temperatures, leaves the monomer susceptible to polymerization.[14] Therefore, regular monitoring of the inhibitor level is a critical safety and quality control measure.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound 95% | CAS: 626-20-0 | AChemBlock [achemblock.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pslc.ws [pslc.ws]

- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eresearchco.com [eresearchco.com]

- 11. pslc.ws [pslc.ws]

- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 13. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 14. scribd.com [scribd.com]

- 15. plasticseurope.org [plasticseurope.org]

- 16. 626-20-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 17. researchgate.net [researchgate.net]

Potential applications of poly(3-vinylanisole) in materials science

An In-depth Technical Guide to the Potential Applications of Poly(3-vinylanisole) in Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

Poly(3-vinylanisole), a functionalized polystyrene derivative, represents a versatile and underexplored polymer platform with significant potential across multiple domains of materials science. Its unique chemical architecture, featuring a styrenic backbone for thermal and mechanical stability and a methoxy side group for tailored functionality, positions it as a compelling candidate for advanced applications. This guide elucidates the fundamental synthesis and properties of poly(3-vinylanisole) and explores its prospective applications in organic electronics, functional coatings, separation membranes, and as a precursor for biomedical materials. We provide the scientific rationale, detailed experimental protocols, and comparative data to equip researchers and industry professionals with the foundational knowledge to innovate with this promising polymer.

Introduction: The Case for Poly(3-vinylanisole)

In the vast landscape of polymeric materials, polystyrene is a cornerstone, prized for its processability, low cost, and excellent dielectric properties. However, its non-polar, chemically inert nature limits its utility in applications requiring functionality. Poly(3-vinylanisole), or P3VA, emerges as a strategic modification. By incorporating a methoxy (-OCH₃) group at the meta-position of the phenyl ring, P3VA retains the desirable styrenic backbone while gaining a functional handle that fundamentally alters its electronic and chemical profile.

The methoxy group is a moderately activating, electron-donating group. This electronic influence, combined with the group's polarity and potential for chemical transformation, unlocks a suite of properties not accessible to standard polystyrene. This guide will demonstrate that P3VA is not merely a polystyrene alternative but a distinct material platform with compelling potential in next-generation technologies.

Synthesis and Core Properties of Poly(3-vinylanisole)

The synthesis of high-quality P3VA is paramount to harnessing its potential. The vinyl group, activated by the phenyl ring, is highly susceptible to cationic polymerization, which offers a robust pathway to achieving polymers with controlled molecular weights and narrow dispersity.[1][2]

Synthesis via Living Cationic Polymerization

Living cationic polymerization is the method of choice as it minimizes termination and chain-transfer reactions, allowing for precise control over the polymer architecture.[3][4] The electron-donating nature of the methoxy group helps stabilize the propagating carbocation at the chain end, facilitating a controlled reaction.[1]

Experimental Protocol: Synthesis of P3VA

-

Monomer Purification: 3-Vinylanisole monomer is passed through a column of basic alumina to remove inhibitors and trace water. The purified monomer is then distilled under reduced pressure and stored under an inert atmosphere (N₂ or Ar) at 2-8°C.[5]

-

Solvent Preparation: Dichloromethane (CH₂Cl₂) is dried over calcium hydride (CaH₂) for 48 hours and then distilled under an inert atmosphere immediately before use.

-

Initiation System: A typical initiating system involves a weak protonic acid or a carbocation source, often paired with a Lewis acid co-initiator like TiCl₄ or SnCl₄.[1] For this protocol, we will use the 1-chloro-1-phenylethane/SnCl₄ system.

-

Polymerization:

-

A flame-dried Schlenk flask is charged with dried CH₂Cl₂ (100 mL) and cooled to -78°C in a dry ice/acetone bath.

-

The purified 3-vinylanisole monomer (5 g, 37.26 mmol) is added via syringe.

-

1-chloro-1-phenylethane initiator (0.052 g, 0.37 mmol) is added.

-

The polymerization is started by the dropwise addition of the SnCl₄ co-initiator (0.19 mL, 1.63 mmol) dissolved in 5 mL of CH₂Cl₂.

-

The reaction is allowed to proceed for 2 hours at -78°C.

-

-

Termination & Purification: The polymerization is terminated by adding pre-chilled methanol (10 mL). The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol (800 mL) with vigorous stirring.

-

Isolation: The precipitated white polymer is collected by filtration, redissolved in a minimal amount of tetrahydrofuran (THF), and re-precipitated into methanol. This process is repeated twice. The final product is dried in a vacuum oven at 60°C to a constant weight.

Diagram: Cationic Polymerization Workflow

Caption: Workflow for the synthesis of Poly(3-vinylanisole).

Core Physicochemical Properties

The properties of P3VA are derived from its monomer and polymeric nature. While extensive characterization data is sparse, we can infer key properties based on its structure and comparison with analogues like polystyrene (PS) and poly(4-methoxystyrene) (P4MS).

| Property | Monomer (3-Vinylanisole) | Polymer (Poly(3-vinylanisole)) - Expected | Reference/Rationale |

| Molecular Weight | 134.18 g/mol | Controllable (e.g., 10,000 - 100,000 g/mol ) | [5] Cationic polymerization allows for Mn control. |

| Density | 0.967 g/mL at 25°C | ~1.05 g/cm³ | [5] Similar to polystyrene. |

| Boiling Point (Monomer) | 204-205°C | N/A | |

| Refractive Index (Monomer) | n20/D 1.5540 | >1.56 | Polymer refractive index is typically higher than the monomer. |

| Glass Transition Temp. (Tg) | N/A | ~110-120°C | Higher than PS (~100°C) due to polar group hindrance of chain rotation. |

| Solubility | Soluble in organic solvents | Soluble in THF, Toluene, Chloroform, CH₂Cl₂; Insoluble in alcohols, water | Expected based on styrenic polymer behavior. |

Potential Application: Organic Electronics

Rationale: The electronics industry continually seeks novel materials for flexible, low-cost devices.[6] While polystyrene is an excellent insulator (dielectric), the methoxy group in P3VA introduces polarity and can modify the polymer's highest occupied molecular orbital (HOMO) level. This positions P3VA as a candidate for several roles:

-

High-k Dielectric Layer: The polarity introduced by the -OCH₃ group can increase the dielectric constant compared to polystyrene, enabling the fabrication of organic field-effect transistors (OFETs) that operate at lower voltages.

-

Host Matrix for Emitters: In organic light-emitting diodes (OLEDs), P3VA can serve as a host matrix for phosphorescent or fluorescent guest molecules, with its electronic properties potentially aiding in charge transport balance.[7]

-

Interfacial Layer: P3VA thin films could be used to modify electrode surfaces, improving charge injection or extraction in organic photovoltaic (OPV) cells or OFETs.

Experimental Protocol: Fabricating a P3VA-based OFET

-